Cas no 127983-95-3 (Benzo[h]quinoline,2-(2-phenylethenyl)-, ion(1-))

Benzo[h]quinoline,2-(2-phenylethenyl)-, ion(1-) structure
127983-95-3 structure
Product Name:Benzo[h]quinoline,2-(2-phenylethenyl)-, ion(1-)
CAS No:127983-95-3
MF:C21H14N
MW:280.342565059662
CID:187611
PubChem ID:5486864
Update Time:2025-04-19

Benzo[h]quinoline,2-(2-phenylethenyl)-, ion(1-) Chemical and Physical Properties

Names and Identifiers

    • Benzo[h]quinoline,2-(2-phenylethenyl)-, ion(1-)
    • 2-(2-phenylethenyl)benzo[h]quinoline
    • proxyl-oxazolopyridocarbazole
    • (E)-1-benzo[h]quinolin-2-yl-2-phenylethenide
    • 2,2,5,5-Tetramethylpyrrolidine-N-oxide-oxazolopyridocarbazole
    • Benzo(h)quinoline, 2-(2-phenylethenyl)-, ion(1-)
    • P-OPC
    • Proxyl-opc
    • 127983-95-3
    • DTXSID60155762
    • Inchi: 1S/C21H14N/c1-2-6-16(7-3-1)10-14-19-15-13-18-12-11-17-8-4-5-9-20(17)21(18)22-19/h1-13,15H/q-1
    • InChI Key: MXQUSPRSLDRPMD-UHFFFAOYSA-N
    • SMILES: N1C(/[C-]=C/C2C=CC=CC=2)=CC=C2C=CC3C=CC=CC=3C=12

Computed Properties

  • Exact Mass: 280.11272
  • Monoisotopic Mass: 280.112624
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: -1
  • Tautomer Count: nothing
  • XLogP3: 5.7
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 476.4°Cat760mmHg
  • Flash Point: 210.5°C
  • PSA: 12.89
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